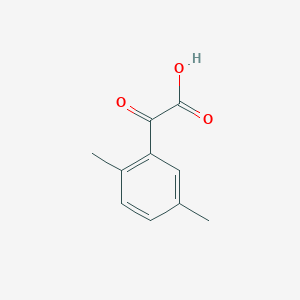











|
REACTION_CXSMILES
|
II.[Mg].Br[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[CH3:12].[C:13](Cl)(=[O:17])[C:14](Cl)=[O:15].C1C[O:22]CC1>BrC1C=C(C)C=CC=1C>[CH3:12][C:6]1[CH:7]=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[C:13](=[O:17])[C:14]([OH:22])=[O:15]
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
BrC1=C(C=CC(=C1)C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for an additional 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 h the reaction mixture was warmed to 0° C.
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated aqueous ammonium chloride
|
|
Type
|
ADDITION
|
|
Details
|
poured into water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted two times with sodium hydroxide (1 N)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C=C1)C)C(C(=O)O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.49 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |